

A Comparative Guide: Dissecting the flg22 Response and Effector-Triggered Immunity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The plant immune system is a complex and layered network of defense mechanisms. Two of the most critical layers are Pattern-Triggered Immunity (PTI) and Effector-Triggered Immunity (ETI). Understanding the nuanced differences between these responses is paramount for developing novel strategies to enhance crop resilience and for the discovery of new therapeutic agents. This guide provides an in-depth comparison of the flg22-induced PTI response, a well-characterized example of PTI, and the more robust ETI, supported by experimental data and detailed protocols.

At a Glance: flg22 Response (PTI) vs. Effector-Triggered Immunity (ETI)



Feature	flg22 Response (Pattern- Triggered Immunity - PTI)	Effector-Triggered Immunity (ETI)
Elicitor	Pathogen-Associated Molecular Patterns (PAMPs), e.g., flg22 (a 22-amino acid peptide from bacterial flagellin)	Pathogen effector proteins (e.g., AvrRpt2, AvrRpm1) delivered into the host cell
Receptor	Cell surface Pattern Recognition Receptors (PRRs), e.g., FLS2 (FLAGELLIN-SENSING 2)	Intracellular Nucleotide-binding Leucine-rich repeat Receptors (NLRs), e.g., RPS2, RPM1
Response Magnitude	Generally weaker and transient[1]	Stronger, more rapid, and sustained[2][3][4]
Reactive Oxygen Species (ROS) Burst	Rapid but transient burst of ROS	A more robust and prolonged ROS burst[5]
MAPK Activation	Rapid and transient activation of MAP kinases (e.g., MPK3, MPK6)[5][6]	Sustained and prolonged activation of MAP kinases[5][6]
Gene Expression	Induction of a broad range of defense-related genes	Significant overlap with PTI- induced genes, but with higher amplitude and longer duration of expression[4]
Hypersensitive Response (HR)	Typically does not induce HR	Often associated with a rapid, localized cell death known as the hypersensitive response[2] [7][8]
Overall Outcome	Basal resistance, often overcome by successful pathogens	Strong resistance, often leading to pathogen containment

Delving Deeper: A Quantitative Look at the Differences



To illustrate the quantitative distinctions between the flg22 response and ETI, we present comparative data for key immune outputs. These values are representative and can vary based on experimental conditions.

Reactive Oxygen Species (ROS) Production

The production of ROS is a rapid defense response. ETI is characterized by a more substantial and prolonged ROS burst compared to PTI.

Immune Response	Peak ROS Production (Relative Luminescence Units - RLU)	Duration of Elevated ROS
flg22 (PTI)	~1,000 - 5,000 RLU	30 - 60 minutes
ETI (e.g., AvrRpt2)	>10,000 RLU	> 90 minutes

MAP Kinase (MAPK) Activation

MAPK signaling cascades are crucial for relaying immune signals. The duration of MAPK activation is a key differentiator between PTI and ETI.

Immune Response	Peak Phosphorylation (Time Post-Elicitation)	Duration of Activation
flg22 (PTI)	15 - 30 minutes	Returns to baseline within 60- 90 minutes[6]
ETI (e.g., AvrRpt2)	Sustained for several hours	Can persist for over 8 hours[6]

Defense Gene Expression

The expression of defense-related genes, such as WRKY29 (an early response gene) and PR1 (a late response marker for salicylic acid signaling), is significantly amplified during ETI.

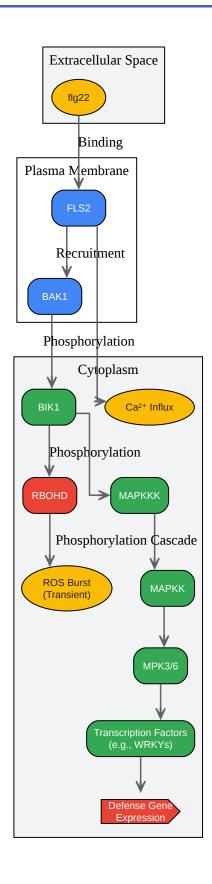


Gene	flg22 (PTI) - Fold Change (relative to mock)	ETI (e.g., AvrRpt2) - Fold Change (relative to mock)
WRKY29	~50 - 100 fold at 1 hour	>200 fold at 3 hours
PR1	~10 - 20 fold at 24 hours	>100 fold at 24 hours

Visualizing the Signaling Pathways

The following diagrams illustrate the distinct yet interconnected signaling pathways of the flg22 response and ETI.

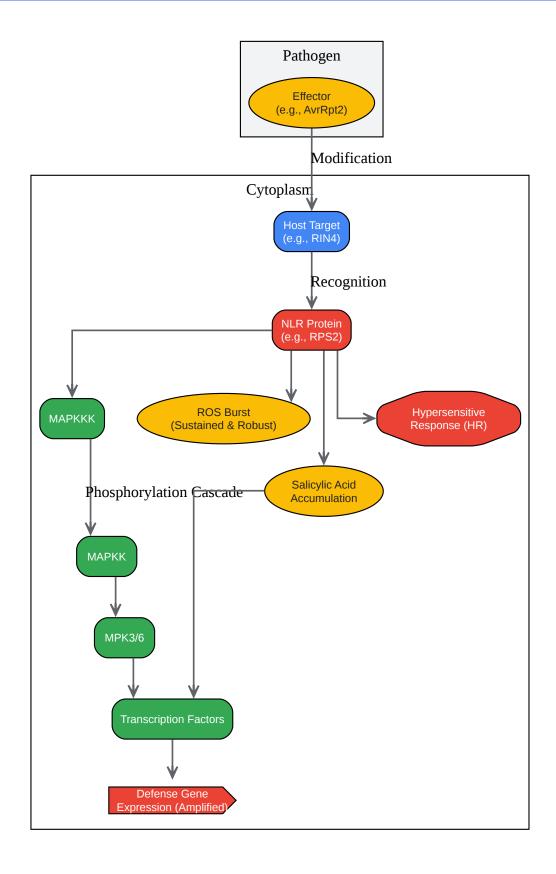




Click to download full resolution via product page

Figure 1. flg22-induced PTI signaling pathway.





Click to download full resolution via product page

Figure 2. Effector-Triggered Immunity (ETI) signaling pathway.



Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducible research.

Luminol-Based Reactive Oxygen Species (ROS) Burst Assay

This protocol measures the production of ROS in leaf tissue upon elicitor treatment.

Materials:

- Arabidopsis thaliana plants (4-5 weeks old)
- flg22 peptide (100 nM) or effector-inducing system
- Luminol (100 μM)
- Horseradish peroxidase (HRP) (20 μg/mL)
- 96-well white microplate
- Luminometer
- Leaf disc puncher (4 mm)

- Excise leaf discs from the leaves of Arabidopsis plants, avoiding the midvein.
- Float the leaf discs in sterile water in a 96-well plate overnight in the dark to reduce wounding-induced ROS.
- On the day of the experiment, replace the water with the assay solution containing luminol and HRP.
- Add the elicitor (flg22 or induce effector expression) to the wells.



- Immediately place the plate in a luminometer and measure luminescence every 2 minutes for at least 60 minutes.
- Data is typically expressed as Relative Luminescence Units (RLU).

MAP Kinase (MAPK) Phosphorylation Assay by Western Blot

This protocol assesses the activation of MAPKs by detecting their phosphorylation status.

Materials:

- Arabidopsis seedlings (10-14 days old)
- flg22 peptide (100 nM) or effector-inducing system
- · Liquid nitrogen
- Protein extraction buffer
- SDS-PAGE gels and Western blotting apparatus
- Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2)
- Secondary antibody: HRP-conjugated anti-rabbit IgG
- · Chemiluminescent substrate

- Treat Arabidopsis seedlings with the elicitor for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
- Flash-freeze the seedlings in liquid nitrogen at each time point.
- Grind the frozen tissue to a fine powder and extract total proteins using a suitable extraction buffer.



- Determine protein concentration and normalize samples.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

This protocol quantifies the transcript levels of defense-related genes.

Materials:

- Arabidopsis seedlings or leaf tissue
- flg22 peptide (100 nM) or effector-inducing system
- · Liquid nitrogen
- RNA extraction kit
- cDNA synthesis kit
- SYBR Green qPCR master mix
- Gene-specific primers (e.g., for WRKY29, PR1, and a reference gene like ACTIN2)
- qRT-PCR instrument

- Treat plant material with the elicitor for the desired time points.
- Harvest and flash-freeze the tissue in liquid nitrogen.



- Extract total RNA using a commercial kit and assess its quality and quantity.
- Synthesize cDNA from the RNA.
- Perform qRT-PCR using SYBR Green master mix and gene-specific primers.
- Analyze the data using the 2-ΔΔCt method, normalizing to the expression of a stable reference gene.

Pseudomonas syringae Growth Assay

This assay measures the extent of bacterial growth within plant leaves, providing a quantitative measure of disease resistance.[9][10][11][12]

Materials:

- Arabidopsis thaliana plants (4-5 weeks old)
- Pseudomonas syringae pv. tomato DC3000 (Pst DC3000) strains (e.g., wild-type, or strains carrying AvrRpt2)
- 10 mM MgCl₂
- 1 mL needleless syringes
- Sterile water
- King's B agar plates with appropriate antibiotics
- Leaf puncher and microcentrifuge tubes with grinding beads

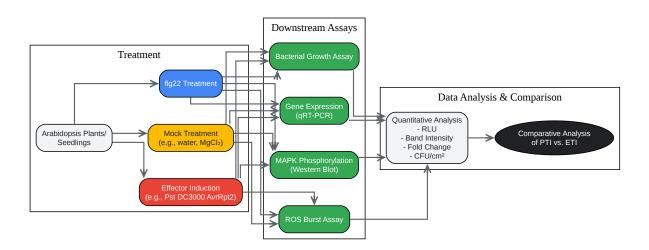
- Grow Pst DC3000 strains on King's B agar plates.
- Prepare a bacterial suspension in 10 mM MgCl₂ and adjust the optical density at 600 nm (OD₆₀₀) to 0.002 for disease assays.



- Infiltrate the bacterial suspension into the abaxial side of fully expanded Arabidopsis leaves using a needleless syringe.[9][10]
- At 0 and 3 days post-infiltration (dpi), collect leaf discs from the infiltrated areas.
- Homogenize the leaf discs in sterile water.
- Perform serial dilutions of the homogenate and plate on King's B agar plates with appropriate antibiotics.
- Incubate the plates at 28°C for 2 days and count the colony-forming units (CFU).
- Calculate the bacterial titer as CFU per cm2 of leaf tissue.

Experimental Workflow Comparison

The following diagram outlines a typical experimental workflow for comparing the flg22 response and ETI.





Click to download full resolution via product page

Figure 3. Experimental workflow for comparing PTI and ETI.

Conclusion

While both the flg22-induced PTI and ETI are integral to plant defense, they represent distinct tiers of the immune response with quantifiable differences in their signaling dynamics and output. ETI can be conceptualized as a rapid and amplified version of PTI, leading to a more robust and decisive resistance outcome.[7] A thorough understanding of these differences, facilitated by the experimental approaches detailed in this guide, is essential for advancing our knowledge of plant immunity and for the development of innovative strategies in agriculture and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. experts.umn.edu [experts.umn.edu]
- 2. global-engage.com [global-engage.com]
- 3. Frontiers | The PTI to ETI Continuum in Phytophthora-Plant Interactions [frontiersin.org]
- 4. Integrative Proteomic and Phosphoproteomic Analyses of Pattern- and Effector-Triggered Immunity in Tomato PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTI-ETI synergistic signal mechanisms in plant immunity PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Hypersensitive Response to Plant Viruses PMC [pmc.ncbi.nlm.nih.gov]
- 8. en.bio-protocol.org [en.bio-protocol.org]
- 9. Pseudomonas syringae Flood-inoculation Method in Arabidopsis PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial Leaf Infiltration Assay for Fine Characterization of Plant Defense Responses using the Arabidopsis thaliana-Pseudomonas syringae Pathosystem PMC



[pmc.ncbi.nlm.nih.gov]

- 11. Pseudomonas syringae infection assays in Arabidopsis PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bacterial Infection and Hypersensitive Response Assays in Arabidopsis-Pseudomonas syringae Pathosystem [bio-protocol.org]
- To cite this document: BenchChem. [A Comparative Guide: Dissecting the flg22 Response and Effector-Triggered Immunity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612679#how-does-the-flg22-response-differ-from-effector-triggered-immunity-eti]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com